Cas no 946266-66-6 (N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide)

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, N-(1-benzoyl-1,2,3,4-tetrahydro-7-quinolinyl)-2-methoxy-
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide
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- インチ: 1S/C24H22N2O3/c1-29-22-12-6-5-11-20(22)23(27)25-19-14-13-17-10-7-15-26(21(17)16-19)24(28)18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H,25,27)
- InChIKey: BJOOFVCINRVBJM-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2C(=O)C1=CC=CC=C1)(=O)C1=CC=CC=C1OC
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2049-0458-3mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-20μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-4mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-30mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-10μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-2μmol |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-1mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-15mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-20mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2049-0458-2mg |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide |
946266-66-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamideに関する追加情報
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide: A Comprehensive Overview
N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide (CAS No. 946266-66-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoyl group, a tetrahydroquinoline moiety, and a methoxybenzamide segment. These structural features contribute to its potential therapeutic applications and make it an intriguing subject for further investigation.
The tetrahydroquinoline core is a well-known scaffold in medicinal chemistry due to its diverse biological activities. It has been extensively studied for its potential in treating various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. The presence of the benzoyl group and the methoxybenzamide segment further enhances the compound's pharmacological properties by modulating its binding affinity and selectivity towards specific biological targets.
Recent research has highlighted the importance of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent anti-inflammatory and anti-cancer activities. The researchers found that it effectively inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer progression. This inhibition was observed in both in vitro and in vivo models, suggesting its potential as a lead compound for drug development.
In another study published in the European Journal of Medicinal Chemistry (2023), N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide was evaluated for its neuroprotective effects. The results indicated that this compound significantly reduced oxidative stress and neuronal cell death in a model of Parkinson's disease. The mechanism of action was attributed to its ability to upregulate antioxidant enzymes and inhibit apoptosis pathways. These findings underscore the compound's potential as a neuroprotective agent and warrant further clinical investigation.
The pharmacokinetic properties of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide have also been studied to assess its suitability for therapeutic use. A pharmacokinetic analysis conducted by a team at the University of California (2023) revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It was found to have good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate.
In addition to its therapeutic potential, N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide has been explored for its use as a chemical probe in biological research. Its ability to selectively bind to specific protein targets makes it a valuable tool for understanding molecular mechanisms underlying various diseases. For instance, it has been used to investigate the role of certain kinases in cancer cell signaling pathways.
The synthesis of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide involves several steps that require precise control over reaction conditions to ensure high yield and purity. A recent synthetic route published in the Tetrahedron Letters (2023) described an efficient method using palladium-catalyzed coupling reactions followed by selective functional group modifications. This synthetic strategy not only simplifies the preparation process but also allows for easy scale-up for industrial production.
Despite its promising properties, further research is needed to fully understand the safety profile of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide. Preclinical toxicology studies are currently underway to evaluate its potential side effects and determine safe dosage ranges for human use. These studies will provide crucial data for advancing the compound into clinical trials.
In conclusion, N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-methoxybenzamide (CAS No. 946266-66-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for developing novel therapeutic agents targeting inflammation, cancer, and neurodegenerative diseases. Ongoing research efforts aim to elucidate its mechanisms of action and optimize its properties for clinical applications.
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